L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine and histidine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Various alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.
Scientific Research Applications
L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl- has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific amino acid sequence.
Comparison with Similar Compounds
Similar Compounds
- **L-Histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-alpha-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-alpha-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-alpha-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-L-threonine hydrochloride .
- L-Phenylalanyl-L-proline .
Uniqueness
L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C47H70N14O10 |
---|---|
Molecular Weight |
991.1 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C47H70N14O10/c1-27(2)21-36(44(69)56-33(12-8-20-54-47(51)52)42(67)58-35(40(50)65)22-28-9-4-3-5-10-28)60-45(70)37(23-29-13-15-31(62)16-14-29)61-43(68)34(17-18-39(63)64)57-46(71)38(24-30-25-53-26-55-30)59-41(66)32(49)11-6-7-19-48/h3-5,9-10,13-16,25-27,32-38,62H,6-8,11-12,17-24,48-49H2,1-2H3,(H2,50,65)(H,53,55)(H,56,69)(H,57,71)(H,58,67)(H,59,66)(H,60,70)(H,61,68)(H,63,64)(H4,51,52,54)/t32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
YOXMLVQKYWNUIW-CXWHUAPYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.